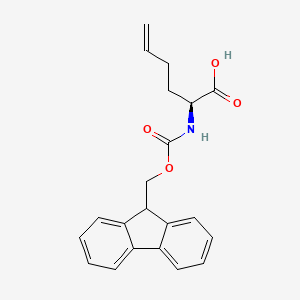

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Descripción

Chemical Identification and Nomenclature

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is systematically catalogued under the Chemical Abstracts Service registry number 851909-08-5. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid. Multiple synonymous designations exist within the chemical literature, including (S)-N-Fmoc-2-(3'-butenyl)glycine and (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid.

The compound's nomenclature reflects its structural complexity, incorporating the stereochemical designation (S) that indicates the absolute configuration at the chiral center. The systematic name explicitly describes the fluorenylmethoxycarbonyl protecting group attachment to the amino functionality, while the hex-5-enoic acid portion indicates the six-carbon chain with a terminal alkene functionality. This nomenclature system provides unambiguous identification of the molecular structure and stereochemistry.

Additional registry information includes the MDL number MFCD03094925, which serves as an alternative identifier in chemical databases. The compound is also referenced in various commercial chemical catalogues with different product-specific identifiers, reflecting its availability from multiple chemical suppliers for research applications.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQXKHZCVDRSX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468248 | |

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851909-08-5 | |

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The preparation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically involves the following key steps:

- Starting Material: The synthesis begins with the corresponding amino acid or amino acid derivative containing the hex-5-enoic acid side chain.

- Protection of the Amino Group: The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

- Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

- Base Catalysis: A base such as sodium carbonate or triethylamine is used to neutralize the hydrochloric acid generated and to facilitate the nucleophilic substitution.

- Purification: The product is purified by standard methods such as recrystallization or chromatography to obtain the pure Fmoc-protected amino acid.

This method ensures selective protection of the amino group while preserving the carboxylic acid functionality.

Detailed Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Base | Sodium carbonate or Triethylamine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 to 4 hours |

| Molar Ratio (Fmoc-Cl:amino acid) | 1.1:1 to 1.5:1 |

| Work-up | Aqueous extraction, drying over MgSO4, solvent evaporation |

| Purification | Silica gel chromatography or recrystallization |

Industrial Scale Synthesis

On an industrial scale, the synthesis follows the same fundamental chemistry but is optimized for efficiency and reproducibility:

- Automated peptide synthesizers may be employed for sequential protection and coupling steps.

- Reaction parameters are tightly controlled to maximize yield and minimize impurities.

- Use of continuous flow reactors can improve scalability and safety.

- Purification is often performed by preparative HPLC or crystallization to meet pharmaceutical-grade standards.

Alternative Synthetic Approaches

While the classical Fmoc protection method is standard, alternative approaches may include:

- Use of different bases or solvents to improve solubility and reaction rates.

- Microwave-assisted synthesis to reduce reaction times.

- Solid-phase synthesis techniques where the amino acid is attached to a resin before Fmoc protection.

Preparation Data and Calculations

Stock Solution Preparation

For practical laboratory use, this compound is often prepared as stock solutions in solvents like DMSO. The following table summarizes volumes required to prepare stock solutions of different molarities from given masses of compound (molecular weight approximately 351.4 g/mol):

| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 2.8458 | 0.5692 | 0.2846 |

| 5 mg | 14.2288 | 2.8458 | 1.4229 |

| 10 mg | 28.4576 | 5.6915 | 2.8458 |

Note: These volumes are calculated based on the molecular weight and desired molarity to facilitate accurate dosing in experimental protocols.

In Vivo Formulation Preparation

For biological applications, the compound is formulated as a clear solution using a stepwise solvent addition method:

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil.

- Ensure clarity of the solution after each addition by mixing and, if necessary, applying physical methods like vortexing, ultrasound, or gentle heating.

- The order of solvent addition and clarity checks are critical to avoid precipitation and ensure homogeneity.

This method is essential for preparing injectable or in vivo compatible formulations.

Chemical Reaction Analysis

Reaction Types Involving the Compound

- Fmoc Protection Reaction: Nucleophilic substitution of the amino group by Fmoc chloride.

- Oxidation: The alkene side chain (hex-5-enoic acid moiety) can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced at the carboxylic acid or alkene sites using agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution at the carbonyl carbon can lead to amides or esters.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, base (Na2CO3, Et3N) | DCM or DMF, 0 °C to RT | Fmoc-protected amino acid |

| Oxidation | KMnO4, H2O2 | Aqueous medium, mild heating | Carboxylic acids, ketones |

| Reduction | LiAlH4 | Anhydrous ether, reflux | Alcohols, amines |

| Substitution | Amines, alcohols + base | Various solvents, RT to reflux | Amides, esters |

Summary Table of Preparation Methods

| Step | Description | Key Parameters |

|---|---|---|

| Starting Material | Amino acid with hex-5-enoic acid side chain | Purity > 98% |

| Protection Reaction | Reaction with Fmoc-Cl in presence of base | Solvent: DCM/DMF; Temp: 0 °C to RT |

| Reaction Time | 1–4 hours | Molar ratio Fmoc-Cl:amino acid 1.1–1.5 |

| Work-up | Aqueous extraction, drying, solvent removal | Use MgSO4 for drying |

| Purification | Chromatography or recrystallization | Silica gel or preparative HPLC |

| Stock Solution Preparation | Dissolution in DMSO, dilution to desired molarity | Use molarity-volume calculations |

| In Vivo Formulation | Stepwise addition of co-solvents (PEG300, Tween 80, water/corn oil) | Ensure clarity after each addition |

Research Findings and Applications

- The Fmoc protection strategy is well-established and provides a balance between stability during synthesis and ease of removal.

- The hex-5-enoic acid side chain allows for further chemical modifications, such as cross-linking or conjugation, expanding the compound’s utility in peptide engineering.

- The compound’s preparation methods have been optimized for both laboratory-scale synthesis and industrial production, ensuring availability for pharmaceutical and biochemical research.

- Formulation techniques for in vivo use emphasize solvent compatibility and solution clarity to maintain bioavailability and reduce toxicity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Piperidine in a polar solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Free amine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc strategy allows for the sequential addition of amino acids while protecting the amine functionality, which is crucial for maintaining the integrity of the peptide chain during synthesis.

Key Benefits :

- Stability : The Fmoc group is stable under basic conditions, making it suitable for various coupling reactions.

- Ease of Removal : The Fmoc group can be easily removed using mild basic conditions (e.g., piperidine), allowing for efficient peptide elongation.

Drug Development

The compound has potential applications in drug development due to its structural features that can influence biological activity. Compounds with vinyl groups can exhibit unique interactions with biological targets, making them candidates for further pharmacological studies.

Case Studies :

- Research has indicated that derivatives of this compound may have enhanced activity against certain cancer cell lines, suggesting its utility in developing anticancer agents.

Biochemical Probes

This compound can also serve as a biochemical probe to study protein interactions and enzyme activities. Its unique structure allows it to be incorporated into peptides that can selectively bind to target proteins.

Research Findings :

Studies have demonstrated that peptides containing this compound can modulate enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets.

Mecanismo De Acción

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound belongs to a family of Fmoc-protected amino acids with variations in backbone length, substituents, and functional groups. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Backbone Flexibility: The hex-5-enoic acid chain in the target compound provides greater conformational flexibility compared to pentanoic acid analogs (e.g., 2e), which may influence peptide secondary structure .

- Functional Groups : Substituents like piperazinyl groups (e.g., 2e) enhance solubility in polar solvents (DMF), while thiophene-based analogs (e.g., CAS 1340291-71-5) introduce aromaticity for π-π interactions in drug design .

- Stereochemistry : The S-configuration in the target compound contrasts with its R-enantiomer (CAS: 865352-21-2), which may exhibit divergent biological activity or binding affinity .

- Reactivity: The terminal double bond in the target compound allows for site-specific modifications (e.g., Michael additions), whereas ynoic acid analogs (e.g., CAS: 942518-21-0) enable click chemistry via alkyne-azide cycloaddition .

Table 2: Hazard Profiles

Notable Risks:

- Acute Toxicity : Most analogs (e.g., CAS 1632296-20-8) are classified as Category 4 for oral toxicity (H302), necessitating controlled handling .

- Storage: Analogs with unsaturated bonds (e.g., hex-5-enoic acid) require refrigeration (2–8°C) to prevent degradation, while hydrochloride salts (e.g., 2e) are stable at room temperature .

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, a derivative of 9-fluorenone, has garnered attention for its potential biological activities. This compound is part of a broader class of fluorene derivatives known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The compound features a fluorene moiety, which is crucial for its biological activity, and is characterized by the following structural formula:

The presence of the methoxycarbonyl and amino groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that fluorene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that modifications to the fluorene structure can enhance antimicrobial efficacy, with specific substituents influencing the spectrum of activity and potency against biofilm-forming bacteria .

Anticancer Properties

Fluorene derivatives have also been studied for their anticancer potential. The incorporation of the fluorene nucleus into compounds has been linked to antiproliferative effects against cancer cell lines. Notably, some derivatives act as inhibitors of type I topoisomerase, a key enzyme in DNA replication and repair processes. The introduction of linear alkyl chains in these compounds has been shown to improve their antiproliferative activity compared to branched or bulky groups .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory properties. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines like IL-6 in cell cultures, demonstrating a dose-dependent reduction in cytokine production without significant cytotoxicity .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study synthesized a series of fluorene derivatives and tested them against Bacillus anthracis, revealing that certain analogs exhibited low inhibitory concentrations comparable to standard antibiotics .

- Another investigation focused on the docking studies of fluorene derivatives against bacterial proteins, identifying promising candidates with high binding affinities .

-

Antiproliferative Activity :

- Research involving 2,7-diamidofluorenones demonstrated good antiproliferative activity against various cancer cell lines, with structural modifications leading to enhanced efficacy .

- The introduction of specific functional groups was critical in optimizing the compounds for better interaction with cancer cell targets.

- Inflammatory Response Modulation :

Q & A

Q. What is the role of the Fmoc group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, and how does it influence peptide synthesis?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unintended side reactions during coupling steps and is removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile protecting groups. This orthogonal protection strategy enables precise sequential assembly of peptide chains. The hex-5-enoic acid moiety introduces a double bond, which may facilitate post-synthetic modifications (e.g., thiol-ene click chemistry) or influence peptide conformational dynamics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods with local exhaust to minimize inhalation risks (H335) .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong acids/bases) .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of peptides incorporating this compound to improve coupling efficiency?

Optimization strategies include:

- Coupling Agents : Use HATU or PyBOP with N-methylmorpholine to enhance reaction kinetics .

- Temperature Control : Maintain reactions at 0–4°C to minimize racemization .

- Microwave Assistance : Reduce coupling times by 30–40% using microwave irradiation (50 W, 50°C) .

- Real-Time Monitoring : Employ FT-IR spectroscopy to confirm Fmoc depletion and coupling completion .

Q. What analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

Key methods include:

- HPLC : Reverse-phase C18 column (5–95% acetonitrile/0.1% TFA gradient) to assess purity (>98%) .

- MALDI-TOF MS : Verify molecular weight (±0.1 Da tolerance) .

- Circular Dichroism (CD) : Confirm retention of the (S)-configuration at the α-carbon .

- NMR Spectroscopy : 1H/13C in deuterated DMSO to detect diastereomeric impurities (<0.5%) .

Q. How should researchers resolve discrepancies in reported toxicity data across safety data sheets?

To address conflicting hazard classifications (e.g., H302 vs. unlisted oral toxicity):

- Cross-Reference SDS : Compare ≥3 independent SDS from suppliers like Key Organics and Indagoo .

- Empirical Testing : Perform in vitro assays (e.g., HaCaT cytotoxicity, EC50) and Ames tests for mutagenicity .

- Conservative Practices : Assume worst-case hazards until validated, including full PPE and spill containment protocols .

Methodological Considerations

Q. What are the implications of the hex-5-enoic acid backbone’s double bond for peptide engineering?

The C5 double bond enables:

Q. How can researchers mitigate racemization during Fmoc removal?

Best practices include:

- Deprotection Time : Limit piperidine exposure to ≤20 minutes .

- Temperature : Perform deprotection at 0°C for temperature-sensitive sequences .

- Additives : Use 0.1 M HOBt in DMF to suppress base-induced racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.